molecular formula C17H14N2O3S3 B6536452 N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide CAS No. 1021209-96-0

N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-sulfonamide

Cat. No. B6536452
CAS RN: 1021209-96-0
M. Wt: 390.5 g/mol
InChI Key: KGGMMZIJQZWTOK-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

1. Synthesis of Heteroaryl-, Aryl-, or Ar-Alkyl-Substituted Carbohydrazides This compound is used in the synthesis of heteroaryl-, aryl-, or ar-alkyl-substituted carbohydrazides . It’s a part of an efficient process involving the reaction of activated esters or amides with hydrazine .

Antituberculous Activity

Thiophenecarbohydrazides, which this compound is a part of, have been tested for antituberculous activity . They have shown promising results in this field .

β-Adrenergic Blocking Activities

Thiophenecarbohydrazides have also been found to show β-adrenergic blocking activities . This makes them potentially useful in the treatment of conditions like hypertension and angina .

Ligand in Transition Metal Complexes

2-Thiophenecarbohydrazide, a derivative of this compound, is a known ligand in transition metal complexes . This has potential applications in the field of coordination chemistry .

DNA Docking

The compound and its isomers have been docked against 1BNA DNA . This suggests potential applications in the field of bioinformatics and drug design .

Pharmaceutical Activities

The compound has been found to exhibit a variety of pharmaceutical activities. For instance, it has shown antitumor, antifungal, and anti-HIV effects . The presence of oxygen, nitrogen, and sulfur as electron-donor atoms in the backbone of the compound enhances these therapeutic effects .

Industrial Chemistry and Material Science

Thiophene derivatives, which this compound is a part of, are utilized in industrial chemistry and material science as corrosion inhibitors . They also have a prominent role in the advancement of organic semiconductors .

8. Fabrication of Organic Light-Emitting Diodes (OLEDs) Thiophene-mediated molecules are used in the fabrication of organic light-emitting diodes (OLEDs) . This suggests potential applications in the field of electronics and display technology .

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely depending on their specific structure and the biological target they interact with. For example, some thiophene derivatives are known to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .

properties

IUPAC Name

N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c20-17(15-3-1-9-23-15)19-8-7-12-5-6-13(11-14(12)19)18-25(21,22)16-4-2-10-24-16/h1-6,9-11,18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGMMZIJQZWTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CS3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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